N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide
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Overview
Description
N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a hydroxyphenyl group connected through a propenoyl linkage. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the core structure of the compound, which is then further modified to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles such as amines or thiols replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioamides.
Scientific Research Applications
N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species (ROS) and thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Similar in structure but contains a quinoline moiety, which may confer different biological activities.
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl chloride: A related compound used as an intermediate in organic synthesis.
3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group but differs in its functional groups and overall structure.
Uniqueness
N-{3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C19H19NO5/c1-12(21)20-14-6-8-17(23)15(11-14)16(22)7-4-13-5-9-18(24-2)19(10-13)25-3/h4-11,23H,1-3H3,(H,20,21)/b7-4+ |
InChI Key |
FFIMSDJULFUIPP-QPJJXVBHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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